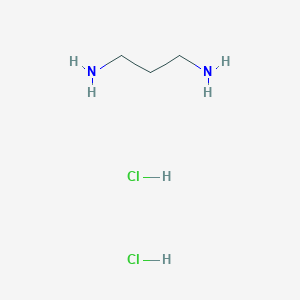

1,3-二氨基丙烷二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Diaminopropane dihydrochloride is a chemical compound with the molecular formula C3H10N2·2HClThis compound is typically found as a white to almost white crystalline powder and is soluble in water . It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

科学研究应用

1,3-Diaminopropane dihydrochloride has a wide range of scientific research applications:

生化分析

Biochemical Properties

1,3-Diaminopropane dihydrochloride is a catabolic metabolite of polyamines and is involved in the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes, proteins, and other biomolecules in these pathways, playing a crucial role in biochemical reactions.

Cellular Effects

It is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,3-Diaminopropane dihydrochloride is complex and involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

The effects of 1,3-Diaminopropane dihydrochloride vary with different dosages in animal models. High doses of the compound have been shown to be toxic .

Metabolic Pathways

1,3-Diaminopropane dihydrochloride is involved in several metabolic pathways, including the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes and cofactors in these pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Due to its solubility in water and many polar organic solvents, it is likely to be widely distributed within the cell .

Subcellular Localization

Given its involvement in various metabolic pathways, it is likely to be found in multiple subcellular compartments where these pathways are active .

准备方法

1,3-Diaminopropane dihydrochloride is synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The industrial production method involves the crystallization of the salt from ethanol and water . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the purity and yield of the final product.

化学反应分析

1,3-Diaminopropane dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler amines.

Substitution: It participates in substitution reactions where one or both of the amino groups can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

作用机制

The mechanism of action of 1,3-diaminopropane dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways, leading to its effects in medicinal applications .

相似化合物的比较

1,3-Diaminopropane dihydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.

1,2-Diaminopropane: An isomer of 1,3-diaminopropane with amino groups attached to adjacent carbon atoms.

1,4-Diaminobutane: A diamine with a four-carbon chain between the amino groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

属性

CAS 编号 |

10517-44-9 |

|---|---|

分子式 |

C3H11ClN2 |

分子量 |

110.58 g/mol |

IUPAC 名称 |

propane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C3H10N2.ClH/c4-2-1-3-5;/h1-5H2;1H |

InChI 键 |

MFMLMKLBWODGNA-UHFFFAOYSA-N |

SMILES |

C(CN)CN.Cl.Cl |

规范 SMILES |

C(CN)CN.Cl |

Key on ui other cas no. |

10517-44-9 |

Pictograms |

Acute Toxic; Irritant |

相关CAS编号 |

109-76-2 (Parent) |

同义词 |

1,3-diaminepropane 1,3-diaminopropane 1,3-propanediamine trimethylenediamine trimethylenediamine dihydrochloride trimethylenediamine hydrochloride |

产品来源 |

United States |

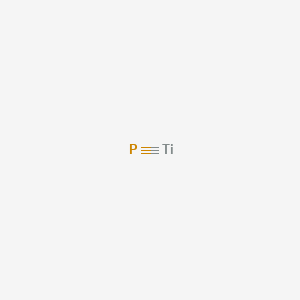

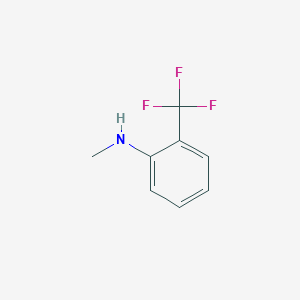

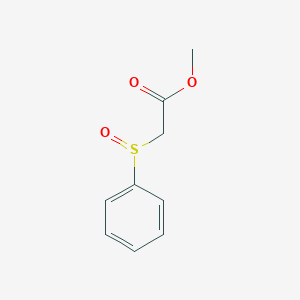

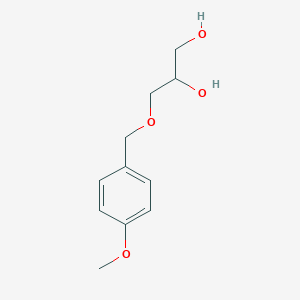

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

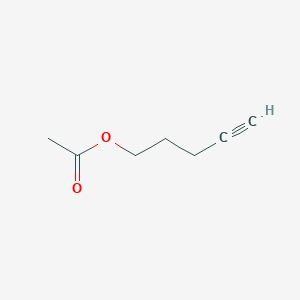

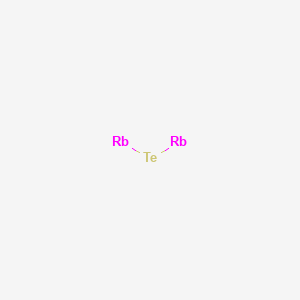

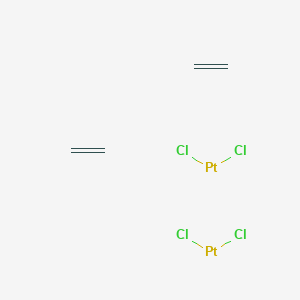

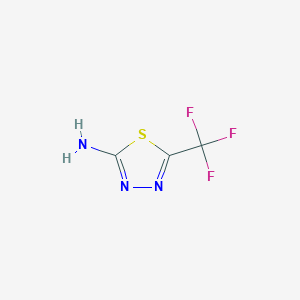

Feasible Synthetic Routes

Q1: What is the significance of incorporating 1,3-Diaminopropane dihydrochloride into ligands for coordination polymers?

A: 1,3-Diaminopropane dihydrochloride offers a flexible alkyldiamine chain that can be incorporated into larger ligand structures. This is particularly interesting for designing coordination polymers, as demonstrated by the synthesis of N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O. [] This ligand, containing the 1,3-diaminopropane motif, enabled the creation of coordination polymers with distinct structures and properties. [] The presence of vacant amine sites in the resulting polymers opens up possibilities for further functionalization and potential applications in areas like gas adsorption. []

Q2: How does the structure of coordination polymers synthesized with N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate differ based on the metal ion used?

A: The choice of metal ion significantly influences the final structure of the coordination polymer. When N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O reacts with copper(II) ions, it forms a 2D sheet structure (poly-[Cu2(L1)(OH2)2]·6DMF·3H2O) where the amine groups of the ligand remain non-coordinating. [] Interestingly, using zinc(II) or cadmium(II) ions leads to the formation of self-penetrating 3D structures (poly-[Zn(H2L1)(OH2)]·DMF·4H2O and poly-[Cd(H2L1)(OH2)]·DMF·3H2O) with square-shaped solvent channels. [] This highlights how the coordination preferences of different metal ions directly impact the dimensionality and porosity of the resulting coordination polymers.

Q3: Can 1,3-Diaminopropane dihydrochloride be used to synthesize coordination complexes other than those with carboxylate-based ligands?

A: Yes, the versatility of 1,3-Diaminopropane dihydrochloride extends beyond carboxylate-based ligands. Research shows its successful utilization in synthesizing a binuclear iron(III) complex with a terminally coordinated phosphato ligand. [] This complex, 2·3MeOH, utilizes a derivative of 1,3-Diaminopropane dihydrochloride, N,N,N′,N′-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-diaminopropane dihydrochloride (Htbpo·2HCl), demonstrating the feasibility of incorporating this diamine unit into diverse ligand systems for coordination chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。